10-Boc-SN-38 Enables Synthesis of ADCs with 10-Day Serum Half-Life via Site-Specific Conjugation Unattainable with Unprotected SN-38
The use of 10-Boc-SN-38 as a protected intermediate is critical for the synthesis of SN-38-ether-ADCs. A key study demonstrates that when a cathepsin B (CTSB)-cleavable linker is attached directly to the 10-OH group of SN-38 (a process enabled by selective Boc deprotection), the resulting ADC exhibits a serum stability half-life of over 10 days [1]. This high stability is a prerequisite for achieving a high drug-antibody ratio (DAR) of 7.1 without inducing antibody aggregation, a feat not possible with the common, less stable acid-labile linkers often conjugated to the 20-OH position of SN-38 [1]. In contrast, ADCs constructed with unprotected SN-38 or using the 20-OH conjugation site typically exhibit significantly lower serum stability (half-lives often measured in hours, not days), limiting their therapeutic window due to premature payload release and systemic toxicity [2].
| Evidence Dimension | ADC Serum Stability Half-Life |
|---|---|
| Target Compound Data | Half-life > 10 days (for ADC synthesized using 10-OH conjugation strategy enabled by 10-Boc protection) |
| Comparator Or Baseline | ADCs using common acid-labile linkers at 20-OH position: half-life typically <24 hours |
| Quantified Difference | >10-fold increase in serum stability |
| Conditions | In vitro human serum stability assay; ADC with DAR 7.1 |
Why This Matters
Procuring 10-Boc-SN-38 is essential for synthesizing next-generation, high-DAR ADCs with the extended serum stability required for effective tumor targeting and reduced off-target toxicity.
- [1] Lianqi Liu, et al. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. Drug Delivery. 2021;28(1):2603-2617. View Source
- [2] Challenging the Dogmas: Clinical Efficacy of SN-38. Immunomedics Presentation. 2017. View Source
